molecular formula C7H16N2 B1523660 N,N,4-trimethylpyrrolidin-3-amine CAS No. 1314969-36-2

N,N,4-trimethylpyrrolidin-3-amine

Cat. No.: B1523660
CAS No.: 1314969-36-2
M. Wt: 128.22 g/mol
InChI Key: WPWPUGYLNCMHFP-UHFFFAOYSA-N
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Description

N,N,4-Trimethylpyrrolidin-3-amine is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . Its structure is defined by the SMILES string CC1CNCC1N(C)C . Researchers can access foundational data for this compound, including its predicted collision cross-section values for various adducts like [M+H]+, which is calculated at 129.7 Ų . This amine is recognized as a building block in organic and medicinal chemistry research. Compounds with pyrrolidine scaffolds, such as this one, are of significant interest in the development of pharmaceutical agents. For instance, structurally similar pyrrolidine-based amines appear in patent literature concerning the development of novel cyclic peptides that act as inhibitors of TNF Receptor 1 (TNFR1) activity for the treatment of autoimmune and inflammatory diseases . This highlights the potential utility of such chemical frameworks in early-stage drug discovery research. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,4-trimethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-4-8-5-7(6)9(2)3/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWPUGYLNCMHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the cornerstone for elucidating the solution-state structure and dynamics of N,N,4-trimethylpyrrolidin-3-amine. The presence of two stereocenters at C3 and C4 gives rise to cis and trans diastereomers, which are distinguishable by NMR.

High-field ¹H and ¹³C NMR spectroscopy provides the initial data for structural confirmation. Due to the complexity arising from the pyrrolidine (B122466) ring protons and potential diastereomers, one-dimensional spectra alone are often insufficient for unambiguous assignment. Two-dimensional (2D) NMR experiments are essential for assigning all proton and carbon signals completely.

¹H NMR: The proton spectrum is expected to show distinct signals for the methyl groups (N-methyls and the C4-methyl) and a series of multiplets for the pyrrolidine ring protons (CH, CH₂, and CH₂N). The chemical shifts and coupling constants of the protons at C3 and C4 are particularly diagnostic for determining the cis/trans relative stereochemistry.

¹³C NMR: The carbon spectrum will display signals corresponding to the unique carbon environments within the molecule. The chemical shifts of the pyrrolidine ring carbons are sensitive to the ring's conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on computational models and data from analogous substituted pyrrolidines. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
N(CH₃)₂~2.2 - 2.4 (singlet, 6H)~40 - 45Two equivalent methyl groups on the dimethylamino substituent.
C4-CH₃~1.0 - 1.2 (doublet, 3H)~15 - 20Coupled to the C4 proton.
C2-H₂~2.5 - 3.0 (multiplet, 2H)~55 - 60Adjacent to the ring nitrogen.
C3-H~2.8 - 3.2 (multiplet, 1H)~65 - 70Bearing the dimethylamino group. Shift is dependent on cis/trans stereochemistry.
C4-H~2.0 - 2.4 (multiplet, 1H)~35 - 40Bearing the methyl group. Shift is dependent on cis/trans stereochemistry.
C5-H₂~2.6 - 3.1 (multiplet, 2H)~50 - 55Adjacent to the ring nitrogen.

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope and twist forms. Furthermore, tertiary amines can undergo pyramidal inversion at the nitrogen atom. sapub.org Dynamic NMR (DNMR) studies, conducted at variable temperatures, are powerful tools for investigating these conformational and inversional processes. nih.govnih.gov

By monitoring changes in NMR lineshapes as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for these exchange processes. For instance, at low temperatures where the interconversion is slow on the NMR timescale, separate signals for different conformers may be observed. sapub.org As the temperature increases, these signals broaden and eventually coalesce into a time-averaged signal. Analysis of the coalescence temperature allows for the calculation of the free energy barrier (ΔG‡) to ring puckering or nitrogen inversion. Such studies provide critical insights into the conformational landscape and flexibility of the molecule. mdpi.comfrontiersin.org

High-Resolution Mass Spectrometry (HRMS) in Molecular Formula and Connectivity Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically <5 ppm), an unambiguous elemental composition can be determined. For this compound (C₇H₁₆N₂), the expected exact mass of the protonated molecular ion [M+H]⁺ is 129.1386, calculated from the most abundant isotopes. nih.gov

Tandem mass spectrometry (MS/MS) experiments are used to analyze the fragmentation pathways of the molecular ion. This provides valuable information that corroborates the proposed connectivity. For cyclic amines, fragmentation is often initiated by cleavage of the bond alpha to a nitrogen atom (α-cleavage), which is a site of high electron density. whitman.edulibretexts.org

A plausible fragmentation pathway for the protonated molecule would involve:

Initial Ring Opening: Alpha-cleavage at the C2-C3 or C4-C5 bond, leading to a stabilized radical cation.

Loss of Neutral Fragments: Subsequent fragmentation can lead to the loss of small, stable neutral molecules. A characteristic fragmentation for tertiary amines involves the cleavage of a C-C bond adjacent to the C-N bond, which is often the base peak in the spectrum. libretexts.org

Formation of Key Fragments: A likely dominant fragmentation would be the cleavage of the C3-C4 bond, leading to the formation of a stable iminium ion containing the dimethylamino group.

Table 2: Predicted Major Fragments in the ESI-MS/MS Spectrum of [C₇H₁₆N₂ + H]⁺

Predicted m/zProposed Fragment FormulaProposed Fragmentation Pathway
129.1386[C₇H₁₇N₂]⁺Molecular Ion [M+H]⁺
114.1151[C₆H₁₄N₂]⁺Loss of a methyl radical (•CH₃) from the molecular ion.
86.0968[C₅H₁₂N]⁺Cleavage of the C3-C4 bond, loss of C₂H₅N.
72.0808[C₄H₁₀N]⁺α-cleavage followed by rearrangement, loss of C₃H₇N.
58.0651[C₃H₈N]⁺Formation of dimethyliminium ion via cleavage at C3.

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net While no public crystal structure for this compound is currently available, this technique would provide unequivocal proof of its atomic connectivity, the relative stereochemistry (cis or trans) of the substituents on the pyrrolidine ring, and the absolute configuration if a chiral derivative is crystallized or anomalous dispersion is used. mdpi.comresearchgate.net

A crystallographic study would yield precise data on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the pyrrolidine ring (e.g., C3-exo/C4-endo envelope) in the crystal lattice. nih.govresearchgate.net Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds (if a salt is formed) or van der Waals forces, that dictate the crystal packing arrangement. researchgate.netmdpi.com

Vibrational Spectroscopy (IR and Raman) in Molecular Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "molecular fingerprint" based on the vibrational modes of a molecule. ljmu.ac.uk These methods are excellent for confirming the presence of specific functional groups. nih.govmdpi.com

For this compound, the key expected vibrational modes include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ region.

CH₂, CH₃ Bending: Scissoring and bending vibrations for methylene and methyl groups typically appear in the 1350-1470 cm⁻¹ range.

C-N Stretching: The stretching vibrations for the tertiary amine C-N bonds are typically found in the 1000-1250 cm⁻¹ region. These bands can be useful for confirming the amine functionality. researchgate.net

Ring Vibrations: The pyrrolidine ring itself will have characteristic skeletal vibrations, though these are often complex and found in the fingerprint region (<1500 cm⁻¹). bibliotekanauki.pl

The absence of bands in the N-H stretching region (~3300-3500 cm⁻¹) and the C=O stretching region (~1650-1800 cm⁻¹) would confirm the tertiary nature of the amines and the absence of carbonyl functionalities.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Frequency Range (cm⁻¹)AssignmentExpected Intensity (IR)Expected Intensity (Raman)
2950 - 3000Asymmetric C-H stretch (CH₃)Medium-StrongMedium-Strong
2850 - 2925Symmetric C-H stretch (CH₂, CH₃)Medium-StrongStrong
1450 - 1470CH₂ scissoring / CH₃ asymmetric bendMediumMedium
1370 - 1390CH₃ symmetric bend (umbrella mode)MediumWeak
1180 - 1250C-N stretch (ring)Medium-StrongWeak
1020 - 1150C-N stretch (dimethylamino)Medium-StrongWeak
Below 1000Fingerprint Region (Skeletal vibrations, C-C stretch)ComplexComplex

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

The separation and analysis of chiral compounds are critical in many scientific fields. jiangnan.edu.cn Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are primary methods for determining the purity and enantiomeric excess of chiral molecules like this compound. jiangnan.edu.cngassnova.no These methods allow for the isolation and quantification of individual enantiomers, which is essential for understanding their distinct biological activities. dntb.gov.ua

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating enantiomers. mdpi.com The separation can be achieved directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers, which are then separated on a standard achiral column. nih.govnih.gov

For direct separations, CSPs based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives, are widely used and commercially available. nih.govresearchgate.net These phases separate enantiomers based on the differential stability of the transient diastereomeric complexes formed between the analyte enantiomers and the chiral selector of the stationary phase. researchgate.net Macrocyclic antibiotics like vancomycin (B549263) and teicoplanin also serve as effective CSPs for the separation of amino acid derivatives and similar compounds in reversed-phase mode. researchgate.net

In cases where direct separation is challenging, indirect methods involving chiral derivatization are employed. Chiral tagging reagents, such as R(+)- or S(-)-DBD-Pro-COCl (4-(N,N-dimethylaminosulphonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole), react with amines to produce highly fluorescent diastereomers that can be readily separated and detected. nih.gov

The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol), and the detector (e.g., UV-Vis or Circular Dichroism) are critical for achieving optimal resolution and sensitivity. researchgate.net

Table 1: Representative HPLC Conditions for Chiral Amine Separation

ParameterDescription
Columns (CSPs) Polysaccharide-based: Chiralpak® AD, Chiralcel® OD; Macrocyclic Antibiotic: Chirobiotic™ V
Mobile Phase Hexane/Isopropanol mixtures; Buffered aqueous-organic mixtures for reversed-phase
Detection UV-Vis, Photodiode Array (PDA), Circular Dichroism (CD), Mass Spectrometry (MS)
Flow Rate Typically 0.5 - 1.5 mL/min
Principle Enantiomers interact differently with the chiral stationary phase, leading to different retention times.

Gas Chromatography (GC) with Selective Detection

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds. However, the analysis of amines by GC can be challenging due to their basicity, which often leads to strong adsorption on standard silica-based columns, resulting in poor peak shape and "tailing". labrulez.com

To overcome these issues, several strategies are employed. The use of specialized columns with basic deactivation, such as the Agilent CP-Volamine column or packings treated with potassium hydroxide (B78521) (KOH), is common to minimize analyte-column interactions. bre.comnih.gov Additionally, optimizing the GC inlet liner, for instance by using a deactivated liner like the Restek Siltek®, can significantly improve sensitivity and reproducibility. nih.gov

Derivatization is another effective approach to improve the chromatographic properties of amines. Acylation with reagents like trifluoroacetic anhydride (B1165640) converts the polar amine group into a less polar and more volatile derivative, which exhibits better peak shape and can be detected with high sensitivity using an electron capture detector (ECD). labrulez.com

For both purity determination and identification of trace impurities, GC coupled with a Mass Spectrometer (GC-MS) is the most suitable and widely used method. gassnova.no The mass spectrometer provides structural information, allowing for unambiguous peak identification, and offers high sensitivity for quantitative analysis. chromforum.org Chemical Ionization (CI) is often a preferred ionization technique over Electron Ionization (EI) for analyzing tertiary amines as it is a softer method that is more likely to produce a detectable molecular ion, aiding in structural confirmation. chromforum.org

Table 2: Typical GC Conditions for Amine Analysis

ParameterDescription
Column Agilent CP-Volamine, DB-5ms, or similar non-polar to mid-polar columns with base deactivation.
Injector Split/Splitless inlet with a deactivated liner (e.g., Siltek®).
Carrier Gas Helium or Hydrogen.
Oven Program Temperature gradient starting from a low temperature (e.g., 50-100 °C) to a high temperature (e.g., 250-300 °C) to elute all components.
Detector Flame Ionization Detector (FID) for general quantification; Mass Spectrometry (MS) for identification and sensitive quantification.
Derivatization Optional: Acylation (e.g., with trifluoroacetic anhydride) to improve peak shape and volatility.

Computational and Theoretical Investigations of N,n,4 Trimethylpyrrolidin 3 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum-mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. als-journal.comresearchgate.net It is a foundational tool for predicting a molecule's geometry, energy, and reactivity. nih.gov For N,N,4-trimethylpyrrolidin-3-amine, a DFT analysis would provide fundamental insights into its chemical behavior.

A primary step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. als-journal.com Using DFT methods, such as the B3LYP functional with a basis set like 6-311G(d,p), researchers can calculate the bond lengths, bond angles, and dihedral angles that correspond to the global minimum on the potential energy surface. researchgate.netrsc.org This process would determine the most probable three-dimensional structure of this compound in the gaseous phase. Frequency calculations are then typically performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). als-journal.com The resulting energetic data provides the molecule's stability.

Table 1: General Properties of this compound Note: This data is derived from public chemical databases and not from specific DFT studies.

PropertyValueSource
Molecular Formula C₇H₁₆N₂ nih.gov
IUPAC Name This compound nih.gov
Molecular Weight 128.22 g/mol nih.gov
Monoisotopic Mass 128.131348519 Da nih.gov
InChIKey WPWPUGYLNCMHFP-UHFFFAOYSA-N nih.govuni.lu
SMILES CC1CNCC1N(C)C nih.govuni.lu

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is linked to the molecule's ionization potential and its capacity to donate electrons, while the LUMO's energy relates to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability and reactivity. researchgate.netrsc.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the nitrogen atoms' lone pairs would likely contribute significantly to the HOMO, making them potential sites for electrophilic attack.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. als-journal.com It is an invaluable tool for predicting how molecules will interact with each other, particularly in non-covalent interactions. The MEP map is colored to denote different electrostatic potential values:

Red: Indicates regions of most negative potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, these would likely be centered around the two nitrogen atoms due to their lone pairs of electrons. researchgate.net

Blue: Represents regions of most positive potential, which are electron-poor. These sites are favorable for nucleophilic attack. These would likely be located on the hydrogen atoms bonded to carbon.

Green: Denotes regions of neutral or near-zero potential.

The MEP surface provides a clear picture of the molecule's polarity and is instrumental in understanding its intermolecular interactions and potential binding sites. nih.gov

Molecular Mechanics (MM) and Quantum Chemical Calculations for Conformational Analysis

The flexibility of the pyrrolidine (B122466) ring and its substituents means that this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

To understand the molecule's behavior, it is essential to explore its conformational space to identify all stable conformers and the energy barriers between them. This is often achieved using Molecular Mechanics (MM), a method that is computationally less intensive than quantum mechanics, allowing for the rapid exploration of many possible conformations. Following an MM search, the identified low-energy conformers are typically re-optimized using higher-level quantum chemical methods, such as DFT, to obtain more accurate geometries and relative energies. mdpi.com This two-step process efficiently maps the potential energy surface, revealing the most populated conformations and the pathways for interconversion between them.

Within a single molecule of this compound, various non-covalent interactions can influence which conformations are most stable. These can include steric hindrance between the methyl groups and hydrogen bonding-like interactions. For instance, the relative orientation of the dimethylamino group and the methyl group on the pyrrolidine ring will be a key determinant of conformational preference. Computational methods like Natural Bond Orbital (NBO) analysis can be used to identify and quantify these weak intramolecular interactions, such as hyperconjugative effects and steric repulsions, providing a deeper understanding of the forces that stabilize specific low-energy conformers. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Methods like Density Functional Theory (DFT) are commonly employed to calculate these parameters with a high degree of accuracy. arxiv.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (δ) and coupling constants (J) are invaluable for structure elucidation. researchgate.net These calculations are typically performed by optimizing the molecular geometry and then using methods like the Gauge-Including Atomic Orbital (GIAO) method at a suitable level of theory, such as DFT with a basis set like 6-311++G(d,p). researchgate.net The predicted chemical shifts for ¹H and ¹³C nuclei can help in assigning the signals in an experimental spectrum. For this compound, one would expect distinct signals for the different methyl and methylene (B1212753) groups, with their chemical shifts influenced by their electronic environment.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Disclaimer: The following data is a hypothetical representation for illustrative purposes and is not from a direct computational study of this compound.

Interactive Table: Predicted NMR Data
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N(CH₃)₂ 2.2 - 2.4 40 - 45
4-CH₃ 0.9 - 1.1 15 - 20
H-3 2.8 - 3.1 60 - 65
H-4 1.8 - 2.1 35 - 40
H-2 (CH₂) 2.5 - 2.9 55 - 60

Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. arxiv.org These calculations help in identifying the functional groups present in a molecule. For this compound, a tertiary amine, the absence of N-H stretching vibrations (typically around 3300-3500 cm⁻¹) would be a key predicted feature. Important predicted vibrations would include C-H stretching of the alkyl and methyl groups, C-N stretching, and various bending vibrations.

Illustrative Predicted IR Absorption Bands for this compound Disclaimer: The following data is a hypothetical representation for illustrative purposes and is not from a direct computational study of this compound.

Interactive Table: Predicted IR Data
Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
C-H Stretch (Alkyl) 2850 - 3000 Medium to Strong
C-N Stretch (Aliphatic Amine) 1020 - 1250 Medium to Weak
CH₂ Bend 1450 - 1480 Medium

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra, which provides information about the electronic transitions within a molecule. nih.govsharif.edu For saturated aliphatic amines like this compound, significant absorption is generally expected only in the far UV region (around 200 nm), corresponding to n → σ* transitions of the lone pair electrons on the nitrogen atoms. researchgate.net The presence of different solvents can slightly alter the absorption maxima. nih.gov

Illustrative Predicted UV-Vis Absorption for this compound Disclaimer: The following data is a hypothetical representation for illustrative purposes and is not from a direct computational study of this compound.

Interactive Table: Predicted UV-Vis Data
Solvent Predicted λmax (nm) Electronic Transition
Hexane (B92381) ~205 n → σ*

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the modeling of reaction pathways and the characterization of transition states. nih.govnih.gov This is particularly useful for understanding the synthesis and reactivity of pyrrolidine derivatives. beilstein-journals.orgresearchgate.net DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. beilstein-journals.org

For instance, in the synthesis of substituted pyrrolidines, computational modeling can elucidate the favorability of different reaction pathways. acs.org This involves locating the transition state structure for each step and calculating the activation energy (the energy barrier that must be overcome for the reaction to proceed). rsc.org A lower activation energy indicates a more favorable reaction pathway.

Consider a hypothetical final step in a synthetic route to a substituted pyrrolidine, such as an intramolecular cyclization. Computational analysis would involve:

Geometry Optimization: The 3D structures of the reactant, transition state, and product are optimized to find their lowest energy conformations.

Frequency Calculation: These calculations confirm that the reactant and product are energy minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

Energy Profile: The relative energies of these species are calculated to construct a reaction energy profile, which shows the energy changes throughout the reaction.

Illustrative Reaction Pathway Data for a Hypothetical Pyrrolidine Ring Formation Disclaimer: The following data is a hypothetical representation for illustrative purposes and is not from a direct computational study of a reaction involving this compound.

Interactive Table: Illustrative Reaction Pathway Analysis
Species Description Relative Free Energy (kcal/mol) Key Geometric Parameters
Reactant Open-chain amino-precursor 0.0 -
Transition State Forming C-N bond +20.5 C-N bond length: ~2.1 Å

Such computational studies provide deep insights into the factors controlling the reaction, such as steric and electronic effects, and can guide the optimization of reaction conditions for improved yields and selectivity. nih.govnih.gov

Mechanistic Studies and Reactivity Profiling of the Pyrrolidine Amine Moiety

Investigation of Reaction Kinetics and Thermodynamics in Derivatization Reactions

Detailed experimental studies on the reaction kinetics and thermodynamics specifically for the derivatization of N,N,4-trimethylpyrrolidin-3-amine are not extensively documented in publicly available literature. However, the behavior of analogous amine and amide systems provides a foundational understanding. arxiv.org For instance, the thermodynamics of mixtures involving N,N-dimethylformamide (a polar, aprotic substance) and various amines have been studied, highlighting the importance of intermolecular interactions and hydrogen bonding in solution. arxiv.org

Kinetic models for reactions involving tertiary amines, such as the formation of N-nitrosodimethylamine (NDMA) from dimethylamine (B145610) (DMA) and chloramine, have been developed. nih.gov These models, which involve multiple steps including the formation of intermediates like 1,1-dimethylhydrazine (B165182) (UDMH) and subsequent oxidation, underscore the complexity of amine reactivity in aqueous environments. nih.gov Such studies suggest that the kinetics of this compound derivatization would similarly depend on factors like solvent, temperature, and the nature of the reacting electrophile.

Elucidation of Reaction Mechanisms Involving this compound as a Nucleophile or Base

The fundamental reactivity of amines stems from the lone pair of electrons on the nitrogen atom, which allows them to function as both nucleophiles and bases. libretexts.org

As a Nucleophile: this compound, possessing two tertiary amine groups, is expected to be a potent nucleophile. masterorganicchemistry.com Tertiary amines readily participate in nucleophilic substitution reactions (SN2) with electrophiles such as alkyl halides and acyl halides. libretexts.orgchemguide.co.uk The reaction involves the nitrogen lone pair attacking an electron-deficient carbon atom, displacing a leaving group. chemguide.co.uk The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia (B1221849), a trend influenced by both electronic and steric effects. masterorganicchemistry.com While tertiary amines are electronically rich, their reactivity can be tempered by steric hindrance around the nitrogen atom. masterorganicchemistry.com

As a Base: The basicity of amines allows them to accept protons from a wide range of acids to form ammonium (B1175870) salts. mnstate.edu The strength of an amine as a base is influenced by the electronic properties of the groups attached to the nitrogen. Alkyl groups, being electron-donating, increase the electron density on the nitrogen, making the amine more basic. msu.edu Therefore, this compound is expected to be a moderately strong base, capable of catalyzing reactions that require proton abstraction.

Controlled Functional Group Interconversion Strategies and Derivatization Reactivity

The tertiary amine centers and the pyrrolidine (B122466) scaffold of this compound allow for a variety of functional group interconversions.

The oxidation of cyclic tertiary amines like pyrrolidines can proceed through several pathways. Common reagents such as mercuric acetate, hydrogen peroxide, or hypervalent iodine compounds can be employed. acs.orgnih.govresearchgate.net Oxidation often occurs at the carbon alpha to the nitrogen atom, leading to the formation of an enamine or an N-acyliminium ion intermediate, which can then be trapped by nucleophiles. acs.orgnih.gov Alternatively, oxidation can occur directly at the tertiary nitrogen atom to yield the corresponding N-oxide. The specific outcome depends heavily on the oxidant used and the reaction conditions.

Table 1: General Oxidation Reactions of Tertiary Pyrrolidines

Oxidant Typical Product(s) Reference
Mercuric Acetate Enamine/Iminium Salt acs.org
Fe(II)/H₂O₂ Lactam (ring oxidation) researchgate.net
Hypervalent Iodine Reagents α-Functionalized Pyrrolidines nih.gov

As a tertiary amine, this compound cannot form a stable amide through direct acylation because it lacks a proton on the nitrogen atom to be removed after nucleophilic attack. libretexts.org However, it can react violently with acyl chlorides to form a highly reactive acylammonium salt. libretexts.orgchemguide.co.uk These intermediates are excellent acyl transfer agents and are often used to catalyze acylation reactions. This catalytic activity is exemplified by 4-dimethylaminopyridine (B28879) (DMAP), a structurally related amine that is widely used for this purpose. msu.edu

The reaction sequence involves the tertiary amine attacking the acyl chloride to form the acylammonium intermediate, which is then attacked by a nucleophile (e.g., an alcohol), transferring the acyl group and regenerating the tertiary amine catalyst.

Quaternization, also known as the Menschutkin reaction, is a characteristic reaction of tertiary amines. mdpi.com It involves the SN2 reaction of the amine with an alkyl halide to form a quaternary ammonium salt. libretexts.org This reaction is fundamental to expanding the molecular framework and introducing a permanent positive charge. nih.gov

The reaction of this compound with an alkyl halide, such as methyl iodide, would proceed by the nucleophilic attack of one of the tertiary nitrogen atoms on the electrophilic carbon of the alkyl halide, displacing the halide ion. rsc.org The reaction rate is influenced by the solvent, with polar aprotic solvents being favored. mdpi.com This process can be used to synthesize a variety of quaternary ammonium derivatives with potentially novel properties. nih.govresearchgate.net

Table 2: Examples of Amine Quaternization Reactions

Amine Alkylating Agent Product Type Reference
4-Pyrrolidino Pyridine (B92270) 2-Bromoacetophenones Quaternary Ammonium Bromide Salt mdpi.com
Aliphatic Tertiary Amines Methyl (tri-O-acetyl-α-D-glucopyranosyl bromide)uronate Quaternary Ammonium-Linked Glucuronide nih.gov
Dihydrolysergol (Tertiary Amine) Alkyl Halides N-Alkyl Congeners via Quaternization/Demethylation rsc.org

Study of Stereochemical Control and Diastereoselectivity in Reactions Involving this compound

The structure of this compound contains two chiral centers at positions C3 and C4. This gives rise to multiple possible stereoisomers, including (3R,4S), (3R,4R), (3S,4R), and (3S,4S) configurations, as well as cis and trans diastereomers. nih.gov

The inherent chirality of the molecule means that its reactions with other chiral or prochiral molecules can lead to the formation of diastereomeric products. rijournals.com The stereochemical outcome of such reactions would be influenced by the existing stereochemistry of the pyrrolidine ring, which can direct the approach of incoming reagents. This principle of diastereoselective control is a cornerstone of modern asymmetric synthesis. rijournals.com For example, in a quaternization reaction with a chiral alkyl halide, the use of an enantiomerically pure form of this compound would likely result in an unequal mixture of diastereomeric quaternary ammonium salts. However, specific studies detailing the diastereoselectivity in reactions of this compound are not found in the surveyed literature. le.ac.uk

Advanced Applications in Organic Synthesis and Materials Science Non Biological Focus

Utilization of N,N,4-trimethylpyrrolidin-3-amine as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is an organic compound that can be temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. The inherent chirality of this compound makes it a suitable candidate for such applications, guiding the formation of new stereocenters in a predictable manner.

Diastereoselective Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful carbon-carbon bond-forming reaction. ambeed.com When a chiral auxiliary is employed, this reaction can be rendered diastereoselective, favoring the formation of one diastereomer over others. While the general utility of chiral auxiliaries in Michael additions is well-established, specific studies detailing the use of this compound for this purpose are not extensively documented in publicly available research. Conceptually, the pyrrolidine (B122466) derivative could be converted into a chiral enamine, which would then react with a Michael acceptor. The stereochemical bias would arise from the steric hindrance imposed by the trimethylated pyrrolidine ring, directing the approach of the electrophile.

Asymmetric Amino Acid Synthesis

The synthesis of enantiomerically pure amino acids is of significant interest due to their prevalence in biologically active molecules and their use as chiral building blocks. Asymmetric synthesis methodologies often rely on chiral auxiliaries to control stereochemistry. For instance, a general strategy involves the alkylation of a chiral glycine (B1666218) enolate equivalent, where the auxiliary dictates the facial selectivity of the incoming electrophile. This compound could potentially be used to form such a chiral glycine equivalent. However, specific research explicitly demonstrating the application of this compound in the asymmetric synthesis of amino acids is limited.

Development of this compound Derivatives as Ligands for Asymmetric Catalysis

The pyrrolidine scaffold is a privileged structure in asymmetric catalysis, forming the backbone of many successful ligands and organocatalysts. Derivatives of this compound can be synthesized to act as ligands that coordinate with metal centers or function as metal-free organocatalysts.

Design and Synthesis of Organocatalysts (e.g., Thiourea-Type)

Bifunctional organocatalysts, which possess both a Lewis basic site (like a tertiary amine) and a hydrogen-bond donating group (like a thiourea), are highly effective in promoting a variety of asymmetric reactions. The this compound structure is an ideal starting point for creating such catalysts. The tertiary amine of the pyrrolidine ring can serve as the Lewis base, while the primary or secondary amine at the 3-position can be readily converted into a thiourea (B124793) moiety through reaction with an appropriate isothiocyanate.

These thiourea-based organocatalysts are known to activate electrophiles through hydrogen bonding, bringing them into close proximity with a nucleophile that is simultaneously activated by the tertiary amine. This dual activation mode is highly effective in controlling the stereochemical outcome of reactions.

Table 1: Potential Thiourea-Based Organocatalysts Derived from this compound

Catalyst StructurePotential ApplicationActivation Mode
(3R,4S)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(1-methyl-4-(dimethylamino)pyrrolidin-3-yl)thioureaAsymmetric Michael AdditionDual activation via hydrogen bonding and Lewis base catalysis
(3R,4S)-N-(4-nitrophenyl)-N'-(1-methyl-4-(dimethylamino)pyrrolidin-3-yl)thioureaAsymmetric Aldol ReactionDual activation via hydrogen bonding and Lewis base catalysis

Application in Metal-Mediated Catalytic Systems

Chiral ligands are crucial components in asymmetric metal catalysis, as they create a chiral environment around the metal center, thereby inducing enantioselectivity in the catalyzed transformation. The diamine structure of this compound allows it to act as a bidentate ligand, coordinating to a metal ion through its two nitrogen atoms. Further derivatization can introduce additional coordinating groups to create multidentate ligands, which often exhibit enhanced stability and stereocontrol. While the potential for this compound derivatives to act as ligands in metal-mediated catalysis is high, specific examples and their performance in catalytic systems are not well-documented in current literature.

Role as a Key Building Block for the Construction of Complex Organic Scaffolds

The rigid, chiral framework of this compound makes it an attractive starting material for the synthesis of more complex molecular architectures. Such scaffolds are often sought after in medicinal chemistry and materials science for their ability to present functional groups in a well-defined three-dimensional space. The pyrrolidine ring can serve as a core structure onto which various substituents and ring systems can be appended, leading to a diverse range of complex molecules. The presence of two nitrogen atoms at different positions provides multiple points for synthetic elaboration.

Lack of Publicly Available Research on this compound in Advanced Materials Science Applications

Despite a thorough search of scientific literature and materials science databases, there is currently no publicly available research detailing the specific application of the chemical compound This compound in the fields of surface modification and nanofiller design.

While the broader class of pyrrolidine-containing compounds has been investigated for various applications in materials science, including the functionalization of polymers and the development of novel catalysts, specific research findings, detailed methodologies, and performance data relating to this compound in these advanced, non-biological contexts are absent from the current body of scientific publications.

Consequently, it is not possible to provide detailed research findings or construct data tables on its use in these areas as per the specified outline. The exploration and potential advantages of this compound for modifying material surfaces or designing functionalized nanofillers remain a subject for future scientific inquiry.

Future Research Directions and Emerging Paradigms for Pyrrolidine Amines

Integration of Artificial Intelligence and Machine Learning in Retrosynthetic Planning and Reaction Prediction

Table 1: Key AI and Machine Learning Approaches in Chemical Synthesis

AI/ML ApproachApplication in Pyrrolidine (B122466) Amine SynthesisPotential Impact on N,N,4-trimethylpyrrolidin-3-amine
Retrosynthesis Prediction Proposing novel synthetic routes from commercially available starting materials.Faster identification of efficient and cost-effective manufacturing processes.
Reaction Outcome Prediction Predicting the major products, yields, and potential side-products of a given reaction.Optimization of reaction conditions to maximize the yield and purity of the target compound.
Catalyst Design Identifying novel catalysts for the stereoselective synthesis of chiral pyrrolidines.Discovery of catalysts that can control the stereochemistry at the C3 and C4 positions.

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for pyrrolidine amines. mdpi.comresearchgate.net Future research will focus on minimizing waste, reducing the use of hazardous solvents and reagents, and improving energy efficiency. mdpi.com For the synthesis of this compound, this could involve the use of biocatalysis, flow chemistry, and reactions in aqueous media. researchgate.netacs.org

One promising approach is the use of enzymes as catalysts, which can operate under mild conditions and exhibit high selectivity, thereby reducing the formation of byproducts. acs.org Additionally, the development of one-pot synthesis, where multiple reaction steps are carried out in a single reactor, can significantly reduce solvent waste and purification steps. rsc.org

Exploration of Novel Catalytic Roles and Methodologies Beyond Traditional Applications

Pyrrolidine amines have traditionally been used as organocatalysts in a variety of chemical transformations. benthamdirect.com However, future research is expected to uncover novel catalytic applications for these versatile molecules. For this compound, its unique electronic and steric properties could be harnessed for new types of catalytic reactions.

Researchers are exploring the use of pyrrolidine derivatives in photoredox catalysis, where visible light is used to drive chemical reactions. This approach offers a more sustainable alternative to traditional methods that often require harsh reaction conditions. Furthermore, the incorporation of pyrrolidine amines into metal-organic frameworks (MOFs) could lead to the development of highly active and recyclable heterogeneous catalysts.

Advanced Multidimensional Spectroscopic Techniques for in situ Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. Advanced spectroscopic techniques, such as two-dimensional nuclear magnetic resonance (2D NMR) and in situ infrared (IR) spectroscopy, are powerful tools for monitoring chemical reactions in real-time. acs.orgrsc.orgrsc.org

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

Spectroscopic TechniqueInformation GainedApplication to this compound Synthesis
In situ NMR Spectroscopy Identification of intermediates, determination of reaction kinetics, and elucidation of reaction mechanisms.Real-time monitoring of the formation of the pyrrolidine ring and the introduction of the amine and methyl groups.
In situ IR Spectroscopy Monitoring the consumption of reactants and the formation of products.Tracking the progress of the reaction and ensuring its completion.
Mass Spectrometry Identification of products and byproducts.Confirming the identity and purity of the synthesized this compound.

High-Throughput Screening Methodologies for New Reactions and Applications

High-throughput screening (HTS) allows for the rapid testing of a large number of compounds or reaction conditions. enamine.net This technology is becoming increasingly important in the discovery of new reactions and applications for molecules like this compound. nih.govchemrxiv.org

By using HTS, researchers can quickly screen a library of pyrrolidine derivatives for their catalytic activity in a variety of reactions. enamine.net This approach can accelerate the discovery of new catalysts and the development of novel synthetic methodologies. Furthermore, HTS can be used to identify new biological activities for this compound, potentially leading to the development of new therapeutic agents.

Q & A

Q. What synthetic strategies are optimal for preparing N,N,4-trimethylpyrrolidin-3-amine with high enantiomeric purity?

  • Methodological Answer: Enantioselective synthesis of pyrrolidine derivatives often employs chiral catalysts (e.g., copper or palladium complexes) and asymmetric hydrogenation. For example, multi-step protocols involving Buchwald-Hartwig amination or reductive amination can be adapted. Key variables include solvent polarity (DMF or toluene), temperature control (35–100°C), and inert atmospheres to prevent oxidation. Purification via column chromatography (e.g., EtOAc/hexane gradients) or recrystallization ensures high purity .
  • Data Consideration: Yields may vary (e.g., 17–50% in analogous syntheses), requiring optimization of stoichiometry (e.g., 1:1.2 molar ratio of amine to alkylating agent) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer: Use ¹H/¹³C NMR to confirm substituent positions on the pyrrolidine ring. For example, methyl groups at N and C4 positions exhibit distinct splitting patterns (e.g., singlet for N-methyl at δ 2.2–2.5 ppm). High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (expected m/z ~142.2 [M+H]⁺). Elemental analysis (C, H, N within ±0.4%) further validates purity .
  • Contradiction Alert: Discrepancies in melting points (e.g., 104–107°C vs. 114–116°C in related compounds) may indicate polymorphism or impurities .

Advanced Research Questions

Q. What reaction pathways are accessible to this compound in medicinal chemistry applications?

  • Methodological Answer: The tertiary amine can undergo N-oxidation (e.g., with mCPBA) to form N-oxide derivatives, useful in probing bioactivity. Reductive alkylation (e.g., using LiAlH₄) or coupling reactions (e.g., Suzuki-Miyaura with aryl halides) enable functionalization. Reaction outcomes depend on pH (acidic conditions favor protonation) and steric hindrance from the 4-methyl group .
  • Case Study: Analogous compounds show kinase inhibition (IC₅₀ ~10–100 nM) via H-bonding with ATP-binding pockets, suggesting potential for structure-activity relationship (SAR) studies .

Q. How does stereochemistry impact the biological activity of this compound derivatives?

  • Methodological Answer: Chiral resolution via chiral HPLC (e.g., Chiralpak® columns) or enzymatic kinetic resolution can separate enantiomers. Circular dichroism (CD) and X-ray crystallography determine absolute configuration. For example, (3R,4S) configurations in related pyrrolidines exhibit enhanced receptor binding affinity (e.g., mGlu4 PAMs with EC₅₀ < 100 nM) .
  • Data Contradiction: Opposite enantiomers may show divergent toxicity profiles (e.g., hepatotoxicity in (R)- vs. (S)-isomers), necessitating enantiopure synthesis .

Q. What computational tools predict the stability of this compound under physiological conditions?

  • Methodological Answer: Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model hydrolysis rates and pKa values (~9.5 for the tertiary amine). Molecular dynamics (MD) simulations in implicit solvent (e.g., water, lipid bilayers) predict membrane permeability (logP ~1.2). In vitro assays (e.g., microsomal stability) validate computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.